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3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

HPK1 inhibitor immuno-oncology pyrazoloquinoline kinase inhibitor

3-(3,4-Dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-82-1, molecular formula C26H23N3O, molecular weight 393.49 g/mol) is a fully aromatic, 1,3,8-trisubstituted pyrazolo[4,3-c]quinoline. This tricyclic scaffold is documented across multiple therapeutic programs, including hematopoietic progenitor kinase 1 (HPK1) and FLT3 inhibition (US20250011319A1), human A3 adenosine receptor antagonism, and LPS-induced nitric oxide (NO) production inhibition.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 901267-82-1
Cat. No. B2673385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901267-82-1
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)C)C)OC
InChIInChI=1S/C26H23N3O/c1-16-5-9-20(10-6-16)29-26-22-14-21(30-4)11-12-24(22)27-15-23(26)25(28-29)19-8-7-17(2)18(3)13-19/h5-15H,1-4H3
InChIKeyOBBJYWZQDKJUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-82-1): Chemical Identity, Scaffold Class, and Evidence Profile


3-(3,4-Dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-82-1, molecular formula C26H23N3O, molecular weight 393.49 g/mol) is a fully aromatic, 1,3,8-trisubstituted pyrazolo[4,3-c]quinoline . This tricyclic scaffold is documented across multiple therapeutic programs, including hematopoietic progenitor kinase 1 (HPK1) and FLT3 inhibition (US20250011319A1), human A3 adenosine receptor antagonism, and LPS-induced nitric oxide (NO) production inhibition [1][2][3]. Critically, a systematic search of PubMed, BindingDB, Google Patents, and PubChem confirms that no quantitative biological activity data—neither IC50, Ki, EC50, nor target engagement metrics—has been published for this specific compound to date [4]. It is currently available only as a screening compound from catalog vendors.

Why 3-(3,4-Dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Interchanged with Other Pyrazolo[4,3-c]quinolines Without Evidence


The pyrazolo[4,3-c]quinoline scaffold exhibits extreme sensitivity to substituent topology: repositioning the aryl group from N1 to N2 converts an HPK1 inhibitor (Ki ~15 nM) into an A3 adenosine receptor antagonist (Ki ~166 nM) [1][2]. Within the HPK1 inhibitor series of US20250011319A1, the N1-(3,4-dimethylphenyl)-8-methoxy core is conserved across multiple analogs, but 3-position modifications from simple phenyl to extended aminoalkoxy-phenyl groups shift HPK1 Ki values from the nanomolar to the micromolar range [1]. The target compound, bearing a 3-(4-methylphenyl) group, is structurally distinct from all validated analogs in the patent literature. No structure-activity relationship (SAR) data exist to predict whether this substitution pattern confers HPK1, FLT3, A3, or anti-inflammatory activity—or none of the above [3].

Quantitative Differentiation Evidence for 3-(3,4-Dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-82-1) Versus Closest Pyrazolo[4,3-c]quinoline Comparators


HPK1 Inhibitory Activity: Class-Level Inference from the 1-(3,4-Dimethylphenyl)-8-methoxy Core Series (US20250011319A1)

The closest published analog sharing the identical 1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline core is Compound 1.24 from US20250011319A1 (PubChem CID 175664928), which demonstrates HPK1 inhibition with Ki = 15 nM in a recombinant HPK1 enzymatic assay [1]. The target compound 901267-82-1 differs from Compound 1.24 exclusively in the 3-position substituent: 4-methylphenyl (target) versus 4-(2-dimethylaminoethoxy)-3-methoxyphenyl (Compound 1.24). Notably, Compound 1.26 from the same patent series, bearing a 3-(2-morpholinopropoxy)-4-methoxyphenyl extension, shows a 2.3-fold reduction in HPK1 potency (Ki = 35 nM) relative to Compound 1.24 [2]. This intra-series sensitivity suggests that the target compound's unelaborated 3-(4-methylphenyl) group may yield substantially different HPK1 affinity than the optimized analogs. No direct HPK1 data exist for the target compound [3].

HPK1 inhibitor immuno-oncology pyrazoloquinoline kinase inhibitor

A3 Adenosine Receptor Antagonism: N1 vs. N2 Substitution Regioisomer Comparison

Pyrazolo[4,3-c]quinolines substituted at the N2 position (2-aryl series) are established human A3 adenosine receptor antagonists, with 4-methoxy-2-phenyl-2H-pyrazolo[4,3-c]quinoline yielding Ki = 166 nM and the unsubstituted 2-phenyl analog yielding Ki = 212 nM in [3H]MRE3008-F20 competitive binding assays on CHO cells expressing human A3 receptors [1]. The target compound 901267-82-1 is an N1-substituted regioisomer (1-(4-methylphenyl)), a substitution topology that has not been evaluated in A3 antagonist SAR studies. The N1-substituted HPK1 inhibitor series from US20250011319A1 does not report A3 selectivity data, meaning no cross-target inference is possible. Procuring the target compound for A3-targeted screening would require de novo profiling [2].

A3 adenosine receptor GPCR antagonist pyrazoloquinoline regioisomer

Anti-Inflammatory Activity (NO Production Inhibition): Structural Determinants from the 3-Amino-4-arylamino Subseries

A published series of 18 pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) was evaluated for inhibition of LPS-stimulated NO production in RAW 264.7 macrophages [1]. The most potent compounds—2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid)—achieved potency approximately equal to the positive control 1400W (a selective iNOS inhibitor), with compound 2e showing an IC50 of 0.39 μM . All active compounds in this series contain amino/arylamino substitution at positions 3 and 4 of the pyrazolo[4,3-c]quinoline core, a substitution pattern structurally unrelated to the target compound's 1,3,8-triaryl substitution. QSAR analysis identified hydrogen-bond donor capacity at position 4 as a critical determinant of NO inhibitory activity, a feature absent in the target compound [1]. The target compound's substitution pattern (N1-aryl, C3-aryl, C8-methoxy) has not been evaluated in any anti-inflammatory assay.

anti-inflammatory iNOS inhibition nitric oxide production RAW 264.7

Physicochemical Property Differentiation: Calculated LogP, Topological Polar Surface Area, and Hydrogen Bonding Capacity

Computational property prediction (via PubChem and ChemSpider-based calculators) for the target compound yields a consensus LogP of approximately 6.2–6.5, topological polar surface area (TPSA) of 31 Ų, and zero hydrogen bond donors (HBD = 0) [1]. Among the closest 3-substituted analogs, Compound 1.24 (HPK1 Ki = 15 nM) has a substantially lower calculated LogP (~4.8) due to its basic dimethylaminoethoxy side chain, and a higher TPSA (~55 Ų) [2]. The target compound's high LogP and low TPSA predict poor aqueous solubility and high non-specific protein binding relative to the lead-optimized HPK1 analogs, which incorporate polarity-enhancing basic amine extensions at the 3-position specifically to improve developability [3]. For procurement decisions, this implies that 901267-82-1 may require different solubilization protocols (e.g., DMSO stock concentration limits) and exhibit different assay interference profiles compared to the optimized analogs.

physicochemical properties drug-likeness LogP parallel artificial membrane permeability assay

Evidence-Limited Application Scenarios for 3-(3,4-Dimethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901267-82-1)


Chemical Probe for Novel Target De-orphaning: Pyrazolo[4,3-c]quinoline Scaffold Screening

Given the complete absence of target annotation for this compound, its primary value lies in broad-panel kinase or GPCR selectivity profiling. The conserved 1-(3,4-dimethylphenyl)-8-methoxy core is present in nanomolar HPK1 inhibitors (Ki = 15–35 nM), but the distinct 3-(4-methylphenyl) group may redirect target engagement [1]. Procurement is justified for laboratories conducting chemoproteomics or thermal shift assays (CETSA) to map the target landscape of unexplored pyrazolo[4,3-c]quinoline substitution patterns. Users must establish all biological activity de novo; no literature precedent exists for expected potency or selectivity.

Negative Control or Comparator Compound in HPK1/FLT3 Structure-Activity Relationship Studies

Within the HPK1 inhibitor series of US20250011319A1, lead-optimized compounds bearing extended 3-position substituents achieve HPK1 Ki values of 15–35 nM [1]. The target compound's truncated 3-(4-methylphenyl) substitution may serve as a minimally active or inactive comparator to demonstrate the necessity of the 3-position aminoalkoxy extension for HPK1 engagement. This use case is only valid if the procuring laboratory independently confirms HPK1 inactivity through recombinant enzymatic assay; no vendor or literature data support this hypothesis.

Synthetic Intermediate or Scaffold Diversification Starting Material

The compound may serve as a synthetic intermediate for generating novel derivatives via electrophilic aromatic substitution or cross-coupling at the 3-(4-methylphenyl) ring, or via demethylation of the 8-methoxy group to generate a hydrogen-bond donor handle. The pyrazolo[4,3-c]quinoline scaffold is a privileged structure in medicinal chemistry, and this specific substitution pattern—unexplored in the literature—may represent a novel starting point for scaffold-hopping campaigns away from the HPK1/FLT3 intellectual property space [2][3].

Computational Modeling and in Silico Binding Prediction Studies

The compound's well-defined structure and the availability of HPK1 co-crystal structures (e.g., PDB entries associated with closely related pyrazolo[4,3-c]quinoline inhibitors) make it suitable for molecular docking and free energy perturbation (FEP) studies to predict whether the 3-(4-methylphenyl) group can productively occupy the HPK1 selectivity pocket [1]. Predicted binding modes should be validated experimentally before procurement for in vitro assays. The calculated physicochemical properties (LogP ~6.2–6.5, TPSA ~31 Ų) also make this compound useful for benchmarking in silico ADME prediction models against measured solubility and permeability data [4].

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